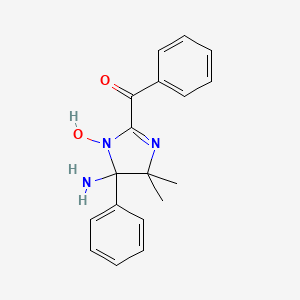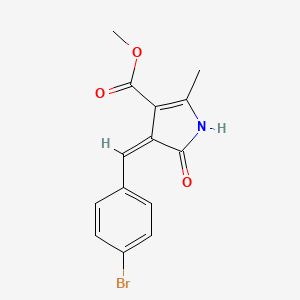![molecular formula C17H13N3O3 B3897577 3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one CAS No. 5903-61-7](/img/structure/B3897577.png)
3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one
Overview
Description
3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 3-methyl group and a 2-[(E)-2-(4-nitrophenyl)ethenyl] substituent, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one can be achieved through a multi-step process involving the following key steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Introduction of the 3-Methyl Group: The methyl group can be introduced through alkylation reactions using appropriate alkylating agents under basic conditions.
Addition of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the quinazolinone core is coupled with a 4-nitrophenyl ethene derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group or other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinazolinone derivatives with oxidized functional groups.
Reduction: Amino-substituted quinazolinone derivatives.
Substitution: Quinazolinone derivatives with various nucleophilic substituents.
Scientific Research Applications
3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the nitro group may participate in redox reactions, while the quinazolinone core can interact with protein binding sites.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one: Similar structure but with a different position of the nitro group.
3-methyl-2-[(E)-2-(4-chlorophenyl)ethenyl]quinazolin-4(3H)-one: Similar structure but with a chloro substituent instead of a nitro group.
3-methyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one: Similar structure but with a methoxy substituent instead of a nitro group.
Uniqueness
3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one is unique due to the presence of both the 3-methyl group and the 2-[(E)-2-(4-nitrophenyl)ethenyl] substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-19-16(18-15-5-3-2-4-14(15)17(19)21)11-8-12-6-9-13(10-7-12)20(22)23/h2-11H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIGTOZMWMCWKU-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20417217 | |
| Record name | ZINC04369860 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20417217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5903-61-7 | |
| Record name | ZINC04369860 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20417217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-2-phenyl-N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B3897496.png)
![(Z)-1-(3,4-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine](/img/structure/B3897505.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-methoxy-4-methylpentan-2-amine](/img/structure/B3897508.png)
![(Z)-1-(2,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE](/img/structure/B3897515.png)
![(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE](/img/structure/B3897524.png)
![1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone](/img/structure/B3897528.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B3897530.png)
![[2-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B3897534.png)

![3-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B3897545.png)


![(1S*,6R*)-9-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3897574.png)
![5-phenyl-4-[4-(phenylthio)phenyl]-2-(2,4,5-trimethoxyphenyl)-1H-imidazole](/img/structure/B3897591.png)
